
3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photophysical Properties
The compound and its derivatives have been synthesized through various methods, including intramolecular dehydration of photocyclization, showcasing the versatility and ease of generating complex quinazolinone structures. Such synthetic routes offer catalyst-free conditions and mild reaction parameters, with water being the only by-product, indicating environmentally friendly methodologies. The fluorescence properties of these compounds have also been investigated, suggesting potential applications in materials science and optical devices due to their significant changes in photophysical properties depending on solvent polarity (Wei et al., 2016).
Antimicrobial and Anticonvulsant Activities
Several studies have explored the antimicrobial and anticonvulsant activities of naphthalene-based quinazolinone derivatives. These compounds have shown a promising capacity to improve the effectiveness of antibiotics against resistant strains of bacteria like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). Their potential in addressing antimicrobial resistance highlights the importance of these compounds in medical research. Additionally, their anticonvulsant activity provides a basis for the development of new therapeutic agents for epilepsy and other seizure disorders, demonstrating significant delay in the onset of convulsion and prolongation of survival time in experimental models (Matys et al., 2015).
Anti-inflammatory and Cytotoxic Effects
The derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and cytotoxic properties. These studies are crucial in the search for new therapeutic agents with potential applications in treating inflammation and cancer. The evaluation of these compounds against various cancer cell lines has led to the identification of molecules with pronounced cancer cell growth inhibitory effects, indicating their potential as anticancer agents. Furthermore, the anti-inflammatory activity of these derivatives, as demonstrated through experimental models, points to their utility in developing new treatments for inflammatory conditions (Shroff et al., 2017).
Conformational and Computational Studies
Conformational analysis and computational studies have been conducted on certain derivatives to understand their structural dynamics and potential biological activities better. These investigations include crystal structure determination, Hirshfeld surface analysis, and molecular docking studies, providing insights into the interaction mechanisms of these compounds with biological targets. Such studies are fundamental in designing molecules with enhanced biological activities and specificity (R. V. & R. C, 2021).
Properties
IUPAC Name |
3-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-23-20-11-3-4-12-21(20)24-16-26(23)18-9-6-14-25(15-18)30(28,29)22-13-5-8-17-7-1-2-10-19(17)22/h1-5,7-8,10-13,16,18H,6,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMVKCUDPHGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)
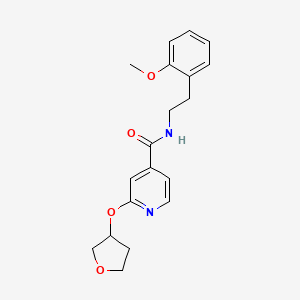
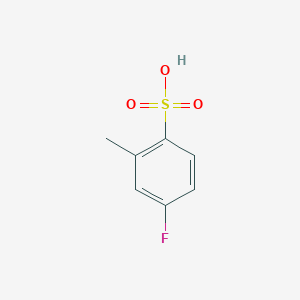
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)
![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)
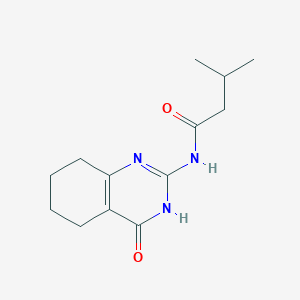
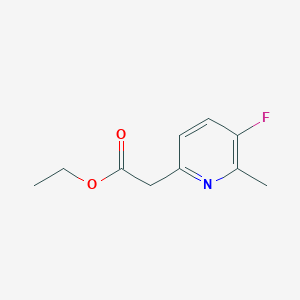
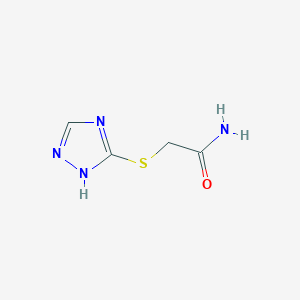
![(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2992528.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)
![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)
